molecular formula C13H12N2O4 B5683783 N-(2-furylmethyl)-2-(2-nitrophenyl)acetamide

N-(2-furylmethyl)-2-(2-nitrophenyl)acetamide

Cat. No. B5683783
M. Wt: 260.24 g/mol
InChI Key: MIORSUALLXHFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2-(2-nitrophenyl)acetamide, commonly known as FMA-1, is a chemical compound that has been widely studied for its potential applications in scientific research. FMA-1 belongs to the class of nitroaromatic compounds and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

FMA-1 has been found to have a range of scientific research applications, particularly in the study of oxidative stress and inflammation. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and has been found to be highly sensitive and selective in this regard. FMA-1 has also been used to study the effects of oxidative stress on various biological systems, including cells and tissues.

Mechanism of Action

The mechanism of action of FMA-1 is not fully understood, but it is believed to involve the formation of a nitroso derivative upon reaction with ROS. This nitroso derivative is highly fluorescent and can be used to detect and quantify the levels of ROS in biological systems. FMA-1 has also been found to exhibit antioxidant properties, which may be due to its ability to scavenge ROS.
Biochemical and Physiological Effects
FMA-1 has been found to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to protect cells and tissues from oxidative damage and to reduce inflammation in various animal models. FMA-1 has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMA-1 is its high sensitivity and selectivity for ROS detection. It is also relatively easy to synthesize and can be obtained in high purity. However, FMA-1 has some limitations for lab experiments, including its potential toxicity at high concentrations. It is also relatively unstable and may degrade over time, which can affect its accuracy as a ROS probe.

Future Directions

There are several potential future directions for research on FMA-1. One area of interest is the development of new derivatives and analogs with improved properties, such as increased stability and reduced toxicity. Another area of interest is the application of FMA-1 in the study of other biological processes, such as apoptosis and autophagy. Additionally, FMA-1 may have potential applications in the development of new therapies for oxidative stress-related diseases.

Synthesis Methods

FMA-1 can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with furfurylamine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through the acetylation of the resulting amine with acetic anhydride. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved through recrystallization.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-13(14-9-11-5-3-7-19-11)8-10-4-1-2-6-12(10)15(17)18/h1-7H,8-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIORSUALLXHFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780237
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(furan-2-ylmethyl)-2-(2-nitrophenyl)acetamide

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